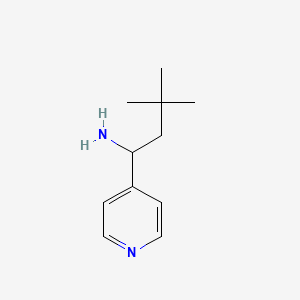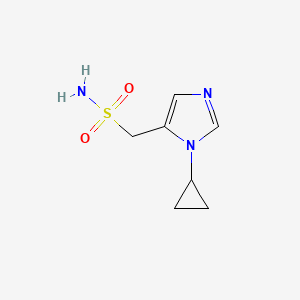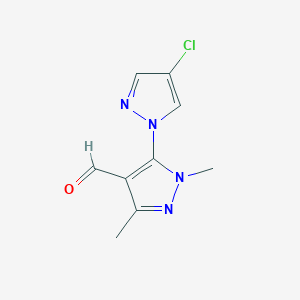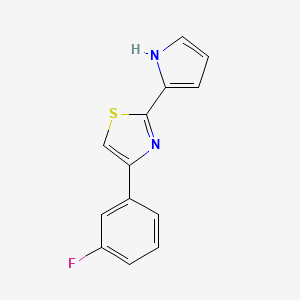
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3−Isopropyl−1−methyl−1h−pyrazol−4−yl)methanol+SOCl2→(3−Isopropyl−1−methyl−1h−pyrazol−4−yl)methanesulfonylchloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation under specific conditions to form pyrazole N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid can be used to oxidize the pyrazole ring.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is the corresponding sulfonamide.
Oxidation Reactions: The major product is the pyrazole N-oxide.
Scientific Research Applications
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride involves the sulfonylation of nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanol: The alcohol precursor to the sulfonyl chloride.
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonamide: The reduced form of the sulfonyl chloride.
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonate esters: Formed by the reaction with alcohols.
Uniqueness
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
(1-methyl-3-propan-2-ylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-6(2)8-7(4-11(3)10-8)5-14(9,12)13/h4,6H,5H2,1-3H3 |
InChI Key |
SOHLFQUIXZTXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13246564.png)

![4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine](/img/structure/B13246580.png)



![N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13246600.png)




![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13246668.png)


